1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 878994-16-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an acetyl group at position 4. Its molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.27 g/mol .
The pyrazolo[1,5-a]pyrimidine scaffold is known for its aromatic stability and ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism . The acetyl group at position 6 enhances reactivity, making it a key intermediate for synthesizing derivatives with modified biological activities .
Properties
IUPAC Name |
1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(7(2)13)5-10-9-3-4-11-12(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUAWKMIYXTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.
Coupling Reactions: Palladium-catalyzed carbon-carbon cross-coupling reactions are also feasible, allowing for the formation of more complex structures.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. A review highlighted the structural diversity of pyrazolo[1,5-a]pyrimidines and their potential as selective protein inhibitors and anticancer agents due to their ability to interact with specific biological targets .
A specific study demonstrated that compounds derived from this scaffold showed promising activity against tumors by inhibiting key enzymes involved in cancer progression . The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and survival.
Antitubercular Activity
Recent findings identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis. This compound was developed through high-throughput screening, showcasing its ability to inhibit M. tuberculosis effectively while exhibiting low cytotoxicity . The structural modifications made to the pyrazolo[1,5-a]pyrimidine core were crucial in enhancing its antitubercular activity.
Enzymatic Inhibition
Another area of interest is the enzymatic inhibition potential of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Studies have indicated that modifications to this compound can yield effective inhibitors for various enzymes linked to disease pathways. For instance, compounds based on this structure have shown promise as inhibitors of Bruton’s tyrosine kinase, which is relevant in treating certain types of cancers .
Fluorescent Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. A study found that certain derivatives exhibit tunable fluorescence characteristics, making them ideal candidates for use as fluorescent probes in biological imaging and sensing applications . The incorporation of electron-donating groups at specific positions significantly enhances their emission properties.
Photophysical Studies
Research has indicated that these compounds can serve as effective fluorophores due to their high quantum yields and stability under various conditions. Their potential applications extend to organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : The pyridinyl-substituted derivative (CAS 878994-19-5) exhibits higher aqueous solubility compared to the chlorophenyl analog due to the polar pyridine ring .
- Stability : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced thermal stability, whereas propargylthio-substituted derivatives (e.g., CAS 886152-14-3) are prone to oxidative degradation .
Biological Activity
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (referred to as compound 1) is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 7 and an ethanone substituent. Its molecular formula is C_9H_10N_4O, and it is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compound 1 against various bacterial strains. A significant study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These results indicate that compound 1 exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Biofilm Formation Inhibition
In addition to its antibacterial efficacy, compound 1 has demonstrated antibiofilm activity. A study utilizing the crystal violet assay revealed that it could inhibit biofilm formation by up to 85% in Staphylococcus aureus and 80% in Pseudomonas aeruginosa when treated with concentrations corresponding to its MIC . This suggests its potential use in treating biofilm-related infections.
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives, including compound 1, have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- HL-60 (human promyelocytic leukemia) : Compound 1 exhibited an IC50 value of 110 nM , indicating strong antiproliferative effects.
- Mechanism of Action : Studies suggest that the compound induces apoptosis through modulation of the intrinsic apoptotic pathway .
Enzymatic Inhibition
Compound 1 has shown promise as an enzyme inhibitor , particularly targeting protein kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory potency against specific targets .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activities of compound 1:
- Antimicrobial Efficacy Study : A comprehensive evaluation involving multiple bacterial strains revealed that compound 1 not only inhibited growth but also reduced biofilm formation significantly .
- Anticancer Potential Assessment : In vitro studies demonstrated that compound 1 effectively reduced cell viability in HL-60 cells and triggered apoptosis, suggesting its potential as a therapeutic agent for leukemia .
- Enzymatic Activity Investigation : The compound was tested against various kinases, showing promising results that warrant further exploration into its mechanism of action .
Q & A
Q. What explains conflicting reports on the compound’s solubility in polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
